molecular formula C11H17BrN2 B1403036 N-((5-bromopyridin-3-yl)methyl)-2,2-dimethylpropan-1-amine CAS No. 1333319-64-4

N-((5-bromopyridin-3-yl)methyl)-2,2-dimethylpropan-1-amine

Cat. No.: B1403036
CAS No.: 1333319-64-4
M. Wt: 257.17 g/mol
InChI Key: QKBNANJCUKYMLN-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N-((5-bromopyridin-3-yl)methyl)-2,2-dimethylpropan-1-amine can be achieved through several synthetic routes. One common method involves the bromination of 5-methylpyridine to obtain 5-bromopyridine, followed by the reaction with 2,2-dimethylpropan-1-amine under appropriate conditions. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity .

Industrial production methods may involve large-scale bromination and subsequent amination processes, utilizing continuous flow reactors to enhance efficiency and scalability. The choice of solvents, catalysts, and reaction parameters is crucial to optimize the yield and minimize by-products.

Chemical Reactions Analysis

N-((5-bromopyridin-3-yl)methyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to N-((5-bromopyridin-3-yl)methyl)-2,2-dimethylpropan-1-amine include other brominated pyridines and amine-substituted pyridines. For example:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

N-[(5-bromopyridin-3-yl)methyl]-2,2-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN2/c1-11(2,3)8-14-6-9-4-10(12)7-13-5-9/h4-5,7,14H,6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBNANJCUKYMLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNCC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745296
Record name N-[(5-Bromopyridin-3-yl)methyl]-2,2-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333319-64-4
Record name 3-Pyridinemethanamine, 5-bromo-N-(2,2-dimethylpropyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1333319-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(5-Bromopyridin-3-yl)methyl]-2,2-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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